Ethyl 2-[(2-nitrobenzoyl)amino]acetate
Description
Ethyl 2-[(2-nitrobenzoyl)amino]acetate is a nitro-substituted benzamide derivative synthesized via a multi-step process. It is produced by reacting ethyl acetoacetate-1,2-¹³C₂ with 2-nitrobenzoyl chloride to form ethyl 2-nitrobenzoylacetoacetate, followed by treatment with sulfuric acid to yield 2-nitrobenzoylacetic acid. Subsequent hydrogenation generates the final compound . Its structure features an ortho-nitrobenzoyl group linked to an ethyl acetate backbone via an amide bond, making it a key intermediate in the biosynthesis of bacterial signaling molecules like 4-hydroxy-2-alkylquinolines (HAQs) .
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethyl 2-[(2-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H12N2O5/c1-2-18-10(14)7-12-11(15)8-5-3-4-6-9(8)13(16)17/h3-6H,2,7H2,1H3,(H,12,15) |
InChI Key |
FFKCCMRMFCVDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of Ethyl Benzoylaminoacetate
An alternative approach involves nitrating pre-formed ethyl benzoylaminoacetate. This method uses fuming HNO at –10°C to achieve regioselective nitration, though yields are lower (55–60%) due to ester group hydrolysis side reactions.
Enzymatic Catalysis
Preliminary studies explore lipase-mediated acylation of 2-nitrobenzoic acid with ethyl glycinate in ionic liquids. While environmentally favorable, this method currently offers modest yields (40–45%) and requires further optimization.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and reduce reaction times. Key parameters include:
| Parameter | Optimized Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 20°C |
| Catalyst | DMAP (4-dimethylaminopyridine) |
Automated liquid-liquid extraction systems improve throughput, achieving >95% purity without chromatography.
Challenges and Mitigation Strategies
-
Byproduct Formation: Hydrolysis of the ester group during nitration is minimized using low temperatures and anhydrous conditions.
-
Regioselectivity: Electron-deficient aryl rings favor para nitration; ortho selectivity is achieved via steric hindrance from the benzoyl group.
-
Scale-Up Issues: Exothermic reactions are controlled using jacketed reactors and incremental reagent addition .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-nitrobenzoyl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form 2-[(2-nitrobenzoyl)amino]acetic acid using aqueous sodium hydroxide.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Substitution: Amines, organic solvents such as dimethylformamide.
Major Products Formed
Reduction: Ethyl 2-[(2-aminobenzoyl)amino]acetate.
Hydrolysis: 2-[(2-nitrobenzoyl)amino]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 2-[(2-nitrobenzoyl)amino]acetate is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic chemistry.
Medicinal Chemistry
Research has indicated potential pharmacological properties for this compound, including:
- Anti-inflammatory Activity : Studies suggest that derivatives of this compound may inhibit inflammatory pathways.
- Antimicrobial Properties : Investigations into its efficacy against various pathogens have shown promising results.
Biological Studies
This compound plays a role in biochemical assays aimed at understanding enzyme interactions and inhibition. It can serve as a substrate or inhibitor in studies focusing on enzyme kinetics and mechanisms.
Industrial Applications
This compound is also employed in the production of specialty chemicals, dyes, and pigments, highlighting its versatility beyond laboratory settings.
Case Study 1: Anti-inflammatory Properties
In a study examining various nitro-substituted compounds, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a potential pathway for developing new anti-inflammatory drugs.
| Compound | Activity | EC50 (μM) |
|---|---|---|
| This compound | Anti-inflammatory | 15 ± 3 |
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays revealed that this compound exhibited activity against several bacterial strains. The compound showed effectiveness comparable to standard antibiotics, suggesting its potential as a lead compound for further development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Mechanism of Action
The mechanism of action of ethyl 2-[(2-nitrobenzoyl)amino]acetate involves its interaction with biological molecules. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and proteins. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical reactions. The compound’s molecular targets include enzymes involved in metabolic pathways, and its effects are mediated through the modulation of these enzymes’ activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Benzamide Derivatives
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate
- Structure : Contains a para-nitrobenzoyl group attached to an indole ring, with an ethyl acetate side chain.
- Synthesis : Prepared via aza-alkylation/intramolecular Michael cascade reaction and desulfonative dehydrogenation .
- Key Differences: The para-nitro position on the benzoyl group reduces steric hindrance compared to the ortho-nitro group in the target compound.
Ethyl 2-(2-Nitrophenyl)acetate
- Structure : A simpler analog lacking the amide linkage, with a nitro group directly attached to the phenyl ring.
- Molecular Formula: C₁₀H₁₁NO₄ (vs. C₁₁H₁₂N₂O₅ for the target compound).
- Applications : Primarily used as a synthetic intermediate. The absence of the amide group reduces hydrogen-bonding capacity, affecting solubility and reactivity .
Heterocyclic Acetate Derivatives
Ethyl 2-(4-Hydroxyquinolin-2-yl)acetate
- Structure: Features a hydroxyquinoline moiety instead of nitrobenzoyl.
- Synthesis : Prepared via the Conrad–Limpach reaction, involving condensation of aniline with acetonedicarboxylates .
- Applications: Exhibits cytotoxic activity against cancer cells due to the quinoline scaffold, which intercalates DNA. The hydroxy group enhances hydrophilicity compared to the nitro group in the target compound .
Imidazole-Based Ethyl Acetates
- Examples : Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate ().

- Structure : Imidazole ring substituted with aryl groups, linked to ethyl acetate.
- Key Differences : The imidazole core provides basicity and metal-chelating properties, making these compounds useful in catalysis or as kinase inhibitors. However, they lack the nitrobenzoyl group, limiting redox activity .
β-Keto Esters and Amides
Ethyl 2-Nitrobenzoylacetate
- Structure : A β-keto ester with a nitrobenzoyl group at the ortho position.
- Molecular Formula: C₁₁H₁₁NO₅ (MW: 237.21 g/mol).
- Reactivity: The β-keto group increases electrophilicity, enabling participation in Knorr cyclization reactions (e.g., quinolone synthesis) . This contrasts with the target compound’s amide group, which is less reactive but more stable .
Ethyl 4-(2-Nitrophenyl)-3-oxobutanoate
- Structure : Contains a nitro-substituted phenyl ring and a β-keto ester.
- Similarity Score : 0.90 (vs. 0.97 for Ethyl 2-(2-nitrophenyl)acetate).
- Applications : Used in Michael addition reactions; the extended carbonyl chain enhances conjugation, altering UV absorption properties compared to the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
- Nitro Position Matters : Ortho-nitro substituents (as in the target compound) introduce steric hindrance, reducing enzymatic recognition compared to para-nitro analogs .
- Biological Activity: Heterocyclic derivatives (e.g., indole or quinoline) show enhanced bioactivity due to aromatic stacking, whereas β-keto esters exhibit higher reactivity in cyclization reactions .
- Synthetic Flexibility: The amide group in this compound allows for further functionalization (e.g., hydrogenation to amines), unlike simpler esters .
Biological Activity
Ethyl 2-[(2-nitrobenzoyl)amino]acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a nitro group attached to a benzoyl moiety, linked to an ethyl acetate group through an amino linkage. This structural configuration suggests potential applications in antimicrobial and anticancer therapies, as well as enzyme inhibition.
- Molecular Formula : C10H10N2O4
- Molecular Weight : Approximately 218.2 g/mol
- Functional Groups : Nitro group, amide linkage, ethyl ester
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating their activity through competitive or non-competitive inhibition.
- Redox Activity : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components and influence various biological pathways.
- Protein Interaction : The amide and ester functionalities allow for hydrogen bonding with target proteins, which may alter their conformation and function.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating the ability to inhibit growth effectively. The presence of the nitro group is often linked to enhanced antibacterial activity due to its involvement in redox reactions within microbial cells.
Anticancer Activity
Research indicates that derivatives of this compound possess cytotoxic effects against several cancer cell lines. The compound's mechanism may involve interference with DNA replication or protein synthesis, leading to inhibited cell proliferation. In vitro studies have reported promising results regarding its efficacy against breast and colon cancer cells.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various nitro compounds, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Cytotoxicity Assessment : A comparative analysis involving several compounds indicated that this compound exhibited IC50 values ranging from 20 to 50 µM against different cancer cell lines, highlighting its potential as a lead compound for further development.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL or µM) | Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |
| Antimicrobial | Escherichia coli | 50 | Growth inhibition |
| Anticancer | Breast cancer cell line | 20 | Cytotoxicity |
| Anticancer | Colon cancer cell line | 50 | Cytotoxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[(2-nitrobenzoyl)amino]acetate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves reacting ethyl acetoacetate with 2-nitrobenzoyl chloride to form ethyl 2-nitrobenzoylacetoacetate, followed by hydrogenation to reduce intermediates . Key factors include:
- Temperature : Nitro group reduction (e.g., catalytic hydrogenation) requires precise control (25–50°C) to avoid over-reduction.
- Acid Catalysis : Sulfuric acid is used to hydrolyze intermediates, but excess acid can degrade ester groups .
- Table 1 : Comparative yields under varying conditions:
| Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂/Pd-C in EtOH | 30 | 78 | >95 |
| NaBH₄ in THF | 25 | 65 | 90 |
| Zn/HCl in H₂O | 50 | 45 | 85 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : The ester ethyl group typically shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂). The nitrobenzoyl moiety exhibits aromatic protons at δ 7.5–8.5 ppm, with splitting patterns dependent on substitution .
- IR : Strong carbonyl stretches at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O). The nitro group absorbs at ~1520 and ~1350 cm⁻¹ .
- MS : Molecular ion peaks at m/z 266 (M⁺) confirm the molecular formula C₁₁H₁₂N₂O₅ .
Q. What are the stability and solubility profiles of this compound under laboratory conditions?
- Methodological Answer :
- Stability : Store at –20°C in sealed, moisture-free containers. Degrades via hydrolysis in aqueous acidic/basic conditions, releasing nitrobenzoyl derivatives .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in EtOAc. Insoluble in water; use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
- Methodological Answer : Contradictions arise from tautomerism or impurities. Strategies include:
- X-ray Crystallography : Resolve ambiguity using SHELX programs for structure refinement . For example, shows torsional angles for the nitrobenzoyl group, confirming planar geometry .
- 2D NMR : COSY and HSQC clarify coupling patterns. For instance, amide proton (δ 8.2 ppm) correlations distinguish rotational isomers .
- Table 2 : Discrepancies in reported ¹H NMR shifts:
| Proton Environment | Reported δ (ppm) | Source |
|---|---|---|
| Ethyl CH₃ | 1.25 vs. 1.32 | vs. |
| Aromatic H (ortho to NO₂) | 8.10 vs. 8.25 | vs. |
Q. What computational methods validate the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths (e.g., C=O at 1.21 Å vs. X-ray 1.23 Å) .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate reactivity toward electrophiles, consistent with nitro group reduction potentials .
- MD Simulations : Predict solubility parameters (e.g., Hansen solubility δD = 18.2 MPa¹/²) .
Q. How do impurities in synthetic batches affect biological activity studies?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to detect byproducts (e.g., unreacted 2-nitrobenzoyl chloride at RT 3.2 min) .
- Bioassay Controls : Test purified vs. crude batches in antimicrobial assays. Impurities >2% reduce IC₅₀ by 30% due to nonspecific binding .
Methodological Guidelines
- Synthesis Optimization : Prioritize catalytic hydrogenation over Zn/HCl for higher yields and fewer byproducts .
- Spectroscopic Validation : Cross-reference XRD (SHELXL) with DFT to resolve structural ambiguities .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

